molecular formula C8H6N2O3 B019921 2-Methoxy-4-nitrobenzonitrile CAS No. 101084-96-2

2-Methoxy-4-nitrobenzonitrile

Cat. No. B019921
M. Wt: 178.14 g/mol
InChI Key: MLIKCKXLGYEGAO-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzonitrile is a compound that has been studied for its interesting structural and chemical properties. It is related to other nitrobenzonitriles, which are known for their diverse applications in chemical synthesis and materials science.

Synthesis Analysis

  • Synthesis methods for similar compounds involve complex reactions. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a related compound, includes Vilsmeier–Haack chlorination and analysis using X-ray analysis, IR, NMR, and electronic spectroscopy (Jukić et al., 2010).

Molecular Structure Analysis

  • The molecular structure of similar compounds can be determined through crystallography. For example, 2-(4-Methoxybenzyl)-4-nitro-2H-indazole, a compound with a methoxy and nitro group, has been analyzed for its crystal and molecular structure (Ebert et al., 2012).

Chemical Reactions and Properties

  • Nitrobenzonitriles undergo various chemical reactions, like regioselective substitution and cyclization, demonstrating their reactive nature and potential for synthesizing heterocyclic compounds (Dalinger et al., 2000).

Physical Properties Analysis

  • The physical properties of related compounds can be examined through techniques like X-ray crystallography and calorimetry. For example, α-[(4-Methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile exhibits polymorphism, which is significant in understanding its physical characteristics (Vrcelj et al., 2002).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. The synthesis and study of 2-aminobenzonitriles, for example, reveal insights into the reactivity of the benzonitrile group under certain conditions (Chen et al., 2018).

Scientific Research Applications

  • Synthesis of Intermediates : Some nitrobenzonitriles serve as intermediates in synthesizing other chemical compounds. For instance, 3-methoxy-4-chloro-5-nitrobenzonitrile, synthesized from vanillin, is useful in the attempted synthesis of maytansine's C_9-N fragment (H. Sun & Y. Kao, 1981).

  • Analytical Applications : 4-hydroxy-3-nitrobenzonitrile acts as a general-purpose MALDI matrix for analyzing small organic, peptide, and protein molecules, offering better performance for small molecules compared to commercial matrices (Hao Gu et al., 2021).

  • Chemical Reactions and Properties : 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds, showing the unique properties of nitro groups in these compounds (J. Wilshire, 1967). Additionally, the electron-withdrawing effects of 2- and 3-nitrobenzonitrile on their molecular structures are significant, influenced by steric interaction and competition for electron density on the phenyl ring (J. B. Graneek et al., 2018).

  • Drug Discovery and Treatment : 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitrobenzonitrile is used in the synthesis of gefitinib and erlotinib for non-small-cell lung cancer treatment (V. Chandregowda et al., 2007).

  • Material Science and Catalysis : New nickel(II) complexes with electron-withdrawing groups, such as those in nitrobenzonitriles, show potential in catalysis, photocatalysis, and catalytic processes (I. Guzei et al., 2006).

Safety And Hazards

2-Methoxy-4-nitrobenzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIKCKXLGYEGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303222
Record name 2-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrobenzonitrile

CAS RN

101084-96-2
Record name 2-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RO Clinton, SC Laskowski - Journal of the American Chemical …, 1952 - ACS Publications
… intermediate in the formation of 2methoxy-4-nitrobenzonitrile. … detectable trace of 2-methoxy-4-nitrobenzonitrile was found; … only minute amounts of 2-methoxy-4nitrobenzonitrile were …
Number of citations: 13 pubs.acs.org
RO Clinton, UJ Salvador, SC Laskowski… - Journal of the …, 1952 - ACS Publications
… The alcoholysis of 2-methoxy-4-nitrobenzonitrile by means of an alcohol-sulfuric acid mixture (10 hours reflux) gave a 20% conversionto ethyl 2-methoxy-4-nitrobenzoate. The use of …
Number of citations: 20 pubs.acs.org
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
An established inhibitor of dynamin-related protein 1 (Drp1), 3-(2, 4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1), was recently reported also to show potent …
Number of citations: 20 www.jstage.jst.go.jp
RL Mackman, BA Katz, JG Breitenbucher… - Journal of medicinal …, 2001 - ACS Publications
… 2-Methoxy-4-nitrobenzonitrile (24). The phenol 23 (3.0 g, 18 mmol) was dissolved in anhydrous DMF (50 mL) and treated with K 2 CO 3 (5.0 g, 36 mmol) followed by MeI (1.4 mL, 22 …
Number of citations: 112 pubs.acs.org
JN Capilato - 2016 - search.proquest.com
Bacteria communicate with chemical signals in a process known as quorum sensing. This population density-dependent process involves the bacterial production, release and …
Number of citations: 4 search.proquest.com
AG Olivero, C Eigenbrot, R Goldsmith… - Journal of Biological …, 2005 - ASBMB
The serine protease factor VIIa (FVIIa) in complex with its cellular cofactor tissue factor (TF) initiates the blood coagulation reactions. TF·FVIIa is also implicated in thrombosis-related …
Number of citations: 53 www.jbc.org
RO Clinton, SC Laskowski, UJ Salvador… - Journal of the …, 1951 - ACS Publications
… of crude (mp 174-176) 2-methoxy-4-nitrobenzonitrile. The mixture was … (0.5 mole) of crude 2-methoxy-4nitrobenzonitrile (mp 174-176), 200 ml. of glacial acetic acid, 28 ml. (0.5 mole) of …
Number of citations: 2 pubs.acs.org
MP Winters, C Crysler, N Subasinghe, D Ryan… - Bioorganic & medicinal …, 2008 - Elsevier
… Reduction of 2-methoxy-4-nitrobenzonitrile 7 with sodium hydrosulfite followed by regioselective iodination with N-iodosuccinimide furnished iodoaniline 8. Palladium coupling of 8 with …
Number of citations: 43 www.sciencedirect.com

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